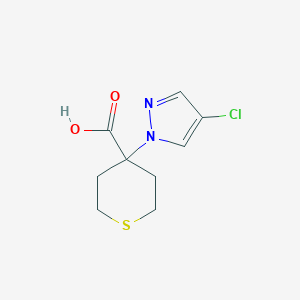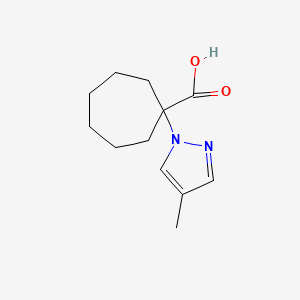
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide, also known as AMPP, is a pyrimidine derivative that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored.
Wirkmechanismus
The mechanism of action of 4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide involves its ability to inhibit the activity of certain enzymes, such as kinases, which are involved in various cellular processes. Specifically, this compound has been shown to bind to the ATP-binding site of CDK2, thereby inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of fungal enzymes involved in cell wall synthesis, leading to the disruption of fungal cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of kinase activity, induction of cell cycle arrest and apoptosis in cancer cells, and inhibition of fungal cell growth and proliferation. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential use as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide, including the exploration of its potential use in combination with other anticancer agents for enhanced efficacy, the investigation of its mechanism of action in fungal cells, and the development of more soluble derivatives for improved bioavailability. Additionally, the use of this compound as a tool for studying kinase activity and cell cycle regulation in various cellular processes could provide valuable insights into the development of novel therapeutic agents.
Synthesemethoden
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide can be synthesized using various methods, including the reaction of 4-bromo-2-methylpyrimidine with 4-isopropylbenzylamine, followed by the reaction with cyanamide and ammonium carbonate. Another method involves the reaction of 4-bromo-2-methylpyrimidine with 4-isopropylbenzylamine, followed by the reaction with cyanamide and ammonium acetate. Both methods have been reported to yield this compound with high purity.
Wissenschaftliche Forschungsanwendungen
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide has been studied for its potential use in various scientific research applications, including as a kinase inhibitor, anticancer agent, and antifungal agent. Studies have shown that this compound can inhibit the activity of certain kinases, such as the cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. This compound has also been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
Eigenschaften
IUPAC Name |
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-9(2)11-4-6-12(7-5-11)19-15(20)13-8-17-10(3)18-14(13)16/h4-9H,1-3H3,(H,19,20)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCVYCZPNXGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)


![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)
![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)

